Cas no 2228618-57-1 (2-chloro-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethan-1-ol)
Il composto 2-chloro-1-3-metossi-5-(metossimetil)-2-metilpiridin-4-iletan-1-olo è un derivato piridinico strutturalmente complesso, caratterizzato dalla presenza di gruppi funzionali multipli che ne influenzano le proprietà chimico-fisiche. La presenza del gruppo cloruro in posizione 2 conferisce reattività verso sostituzioni nucleofile, mentre i gruppi metossile e metossimetile in posizioni 3 e 5 contribuiscono alla solubilità in solventi polari. La struttura combinata di anello piridinico e catena etanolica offre potenziale versatilità in sintesi organiche, particolarmente utile come intermedio nella produzione di farmaci o agrochimici. La stabilità del nucleo aromatico e la funzionalizzazione selettiva lo rendono adatto per applicazioni che richiedono precisione stereochimica.
2228618-57-1 structure
Product Name:2-chloro-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethan-1-ol
Numero CAS:2228618-57-1
MF:C11H16ClNO3
MW:245.702642440796
CID:5807753
PubChem ID:165672384
Update Time:2025-08-05
2-chloro-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethan-1-ol
- 2228618-57-1
- EN300-1979733
- 2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol
-
- Inchi: 1S/C11H16ClNO3/c1-7-11(16-3)10(9(14)4-12)8(5-13-7)6-15-2/h5,9,14H,4,6H2,1-3H3
- Chiave InChI: QNWGDMNEHAIVIG-UHFFFAOYSA-N
- Sorrisi: ClCC(C1=C(C(C)=NC=C1COC)OC)O
Proprietà calcolate
- Massa esatta: 245.0818711g/mol
- Massa monoisotopica: 245.0818711g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 5
- Complessità: 206
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 51.6Ų
2-chloro-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979733-0.05g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-1979733-0.1g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-1979733-0.25g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-1979733-0.5g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1979733-1.0g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1979733-2.5g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 2.5g |
$2548.0 | 2023-09-16 | ||
| Enamine | EN300-1979733-5.0g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 5g |
$3770.0 | 2023-06-01 | ||
| Enamine | EN300-1979733-10.0g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1979733-1g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1979733-5g |
2-chloro-1-[3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-yl]ethan-1-ol |
2228618-57-1 | 5g |
$3770.0 | 2023-09-16 |
2-chloro-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethan-1-ol Letteratura correlata
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
2228618-57-1 (2-chloro-1-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethan-1-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso